5-Iodo-8-nitroisoquinoline
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Overview
Description
5-Iodo-8-nitroisoquinoline is a chemical compound with the molecular formula C9H5IN2O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of an iodine atom at the 5th position and a nitro group at the 8th position on the isoquinoline ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-8-nitroisoquinoline typically involves the iodination and nitration of isoquinoline derivatives. One common method involves the bromination of isoquinoline to form 5-bromoisoquinoline, followed by nitration to introduce the nitro group at the 8th position. The bromine atom is then replaced with iodine through a halogen exchange reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and specific temperature controls to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain precise control over reaction conditions and to ensure high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-8-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar solvents and elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reductants like tin(II) chloride, are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinoline derivatives.
Reduction Reactions: The major product is 5-iodo-8-aminoisoquinoline.
Oxidation Reactions: Products include oxidized isoquinoline derivatives with different functional groups.
Scientific Research Applications
5-Iodo-8-nitroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-8-nitroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules. These interactions can modulate enzymatic activities and cellular signaling pathways, contributing to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-nitroisoquinoline: Similar in structure but with a bromine atom instead of iodine.
5-Chloro-8-nitroisoquinoline: Contains a chlorine atom at the 5th position.
5-Fluoro-8-nitroisoquinoline: Features a fluorine atom at the 5th position.
Uniqueness
5-Iodo-8-nitroisoquinoline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s interactions with biological targets, potentially enhancing its efficacy in certain applications .
Properties
Molecular Formula |
C9H5IN2O2 |
---|---|
Molecular Weight |
300.05 g/mol |
IUPAC Name |
5-iodo-8-nitroisoquinoline |
InChI |
InChI=1S/C9H5IN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H |
InChI Key |
ALVIDXJKLLBKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1[N+](=O)[O-])I |
Origin of Product |
United States |
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